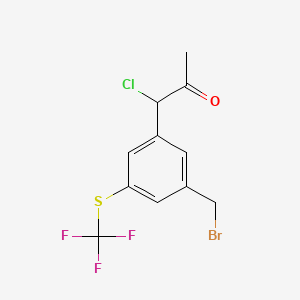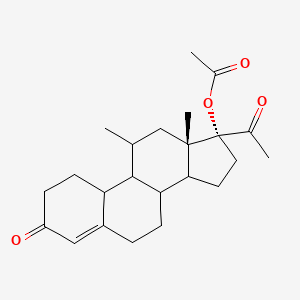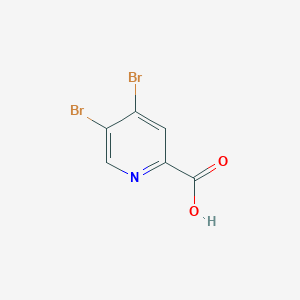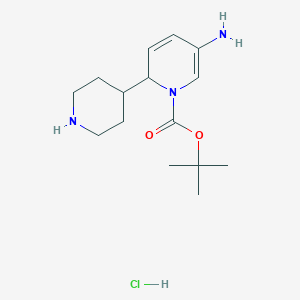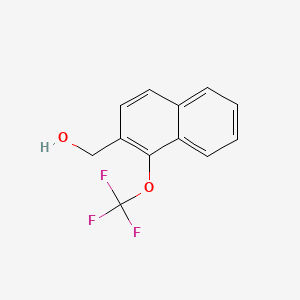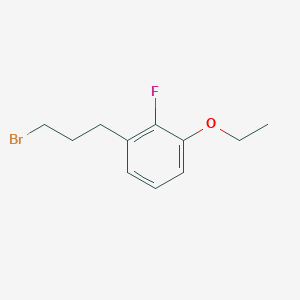
1-(3-Bromopropyl)-3-ethoxy-2-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopropyl)-3-ethoxy-2-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with a bromopropyl group, an ethoxy group, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-3-ethoxy-2-fluorobenzene typically involves the bromination of 3-ethoxy-2-fluorobenzene followed by the introduction of a propyl group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopropyl)-3-ethoxy-2-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom or to convert the ethoxy group to an alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiourea in polar solvents such as ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Nucleophilic Substitution: Products include 3-ethoxy-2-fluorobenzene derivatives with various substituents replacing the bromine atom.
Oxidation: Products include 3-ethoxy-2-fluorobenzaldehyde or 3-ethoxy-2-fluorobenzoic acid.
Reduction: Products include 3-ethoxy-2-fluorobenzene or 3-ethoxy-2-fluorobenzyl alcohol.
Scientific Research Applications
1-(3-Bromopropyl)-3-ethoxy-2-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-3-ethoxy-2-fluorobenzene depends on the specific application and the target molecule. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects.
Comparison with Similar Compounds
1-(3-Bromopropyl)-3-ethoxybenzene: Lacks the fluorine atom, which may affect its reactivity and biological activity.
1-(3-Bromopropyl)-2-fluorobenzene: Lacks the ethoxy group, which may influence its solubility and chemical properties.
1-(3-Bromopropyl)-3-fluorobenzene:
Uniqueness: 1-(3-Bromopropyl)-3-ethoxy-2-fluorobenzene is unique due to the presence of both the ethoxy and fluorine substituents on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H14BrFO |
|---|---|
Molecular Weight |
261.13 g/mol |
IUPAC Name |
1-(3-bromopropyl)-3-ethoxy-2-fluorobenzene |
InChI |
InChI=1S/C11H14BrFO/c1-2-14-10-7-3-5-9(11(10)13)6-4-8-12/h3,5,7H,2,4,6,8H2,1H3 |
InChI Key |
LVGXSUGPMDQDMW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1F)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


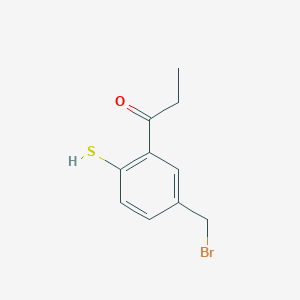

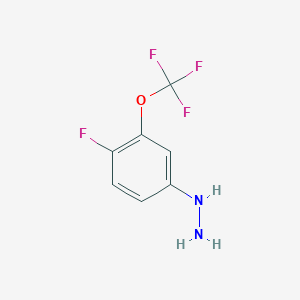

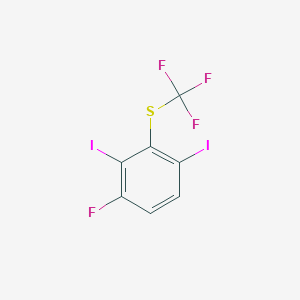
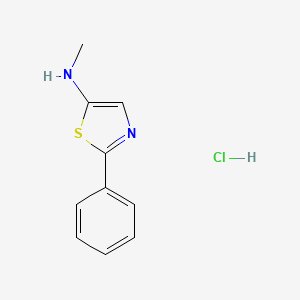

![3,3-Dimethyl-2-[(2-prop-2-enoxycyclopentyl)oxycarbonylamino]butanoic acid](/img/structure/B14060457.png)
